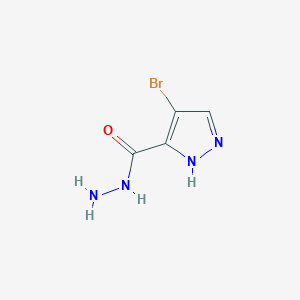

4-bromo-1H-pirazol-3-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carbohydrazide group attached to the pyrazole ring. This compound serves as a versatile intermediate in the synthesis of various heterocyclic derivatives and has potential applications in medicinal chemistry due to its biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 4-bromo-1H-pyrazole-5-carbohydrazide, involves several steps and can be achieved through different synthetic routes. For instance, the synthesis of pyrazole-4-carboxamide scaffolds, which are closely related to carbohydrazides, has been reported to involve the use of a flexible amide chain and is guided by virtual docking to optimize the structure for biological activity . Another synthesis route for a similar compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, involves a selective Sandmeyer reaction, demonstrating the versatility of the synthetic methods for brominated pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was determined using single-crystal X-ray diffraction, revealing a three-dimensional network formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives, including carbohydrazides, can undergo various chemical reactions to form new heterocyclic derivatives. For instance, the reaction of substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride leads to the formation of novel substituted pyrazoly 1,3,4-oxadiazole derivatives . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new heterocyclic compounds, showcasing the reactivity of these intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the substituents present on the pyrazole ring. For example, the absorption and fluorescence characteristics of pyrazoly 1,3,4-oxadiazole derivatives were found to be affected by substituent effects on the benzene rings, with certain groups like methoxy and bromine significantly influencing the maximum emission . The solubility and reactivity of these compounds can also be studied using computational methods such as DFT, as demonstrated for (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .

Aplicaciones Científicas De Investigación

Síntesis de bipirazoles

Este compuesto puede servir como material de partida en la síntesis de 1,4′-bipirazoles, los cuales son importantes en la creación de polímeros y materiales con propiedades electrónicas específicas .

Aplicaciones farmacéuticas

Puede ser utilizado en la síntesis de varios compuestos farmacéuticos, potencialmente actuando como inhibidores que podrían dirigirse a enzimas o receptores específicos dentro de los sistemas biológicos .

Actividad biológica

Los derivados de este compuesto podrían explorarse por su actividad biológica, como inducir la apoptosis en células cancerosas o afectar las fases del ciclo celular, lo cual es crucial para la investigación del cáncer .

Química de coordinación

El compuesto podría estar involucrado en la preparación de complejos hexacoordinados sólidos, los cuales son relevantes en el estudio de la geometría molecular y las propiedades magnéticas .

Ciencia de materiales

En la ciencia de materiales, podría utilizarse para sintetizar poliuretanos u otros polímeros, especialmente donde se requieren compuestos bromados por sus propiedades ignífugas .

Ciencia ambiental

Por último, podría tener aplicaciones en la ciencia ambiental, particularmente en el estudio del impacto de los compuestos orgánicos bromados en los ecosistemas y su degradación.

Cada área de aplicación presenta un campo de estudio potencial donde “4-bromo-1H-pirazol-3-carbohidrazida” puede contribuir significativamente a los avances científicos.

MilliporeSigma - 4-Bromopyrazole Thermo Scientific Chemicals - 4-Bromo-1H-pyrazole IntechOpen - Pyrazole Scaffold Springer - Synthesis and characterization of polyurethanes using 4-bromo-1H

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to have a wide range of pharmacological effects . More research is needed to identify the specific targets of this compound.

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects

Result of Action

It is known that pyrazole derivatives can have a range of effects at the molecular and cellular level

Propiedades

IUPAC Name |

4-bromo-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJOKWGPTXRZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)